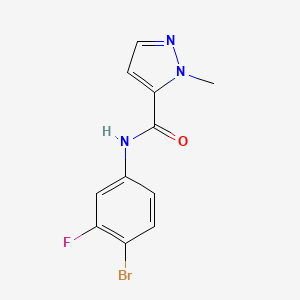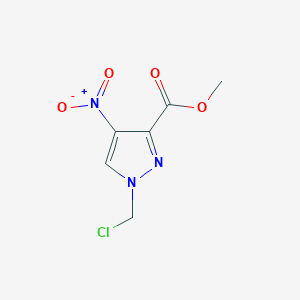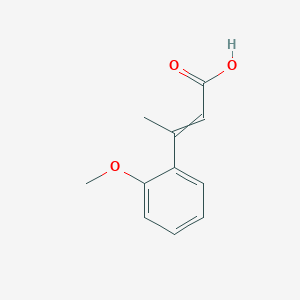
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound features a sodium ion paired with a difluorinated enolate structure, which includes a fluorophenyl group. The presence of fluorine atoms in the molecule significantly influences its reactivity and stability, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 4-(4-fluorophenyl)-4-oxobut-2-enoic acid with a fluorinating agent, followed by neutralization with a sodium base. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process, making it more efficient and scalable.
化学反応の分析
Types of Reactions
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the molecule can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The enolate structure allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted enolates, while oxidation and reduction can lead to the formation of alcohols, ketones, or carboxylic acids.
科学的研究の応用
Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and durability.
作用機序
The mechanism by which Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets. In biological systems, the compound can act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
- Sodium 1,1-difluoro-4-(4-chlorophenyl)-4-oxobut-2-en-2-olate
- Sodium 1,1-difluoro-4-(4-bromophenyl)-4-oxobut-2-en-2-olate
- Sodium 1,1-difluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate
Uniqueness
Compared to similar compounds, Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. These properties influence the compound’s reactivity, making it a valuable tool in synthetic chemistry and a potential candidate for various applications in research and industry.
特性
分子式 |
C10H6F3NaO2 |
|---|---|
分子量 |
238.14 g/mol |
IUPAC名 |
sodium;1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H7F3O2.Na/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13;/h1-5,10,15H;/q;+1/p-1 |
InChIキー |
ZFJFDVRGIFZKKE-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)F)[O-])F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















